

Kermesic Acid: A Natural pH Indicator for Chemical Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kermesic Acid*

Cat. No.: *B135790*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

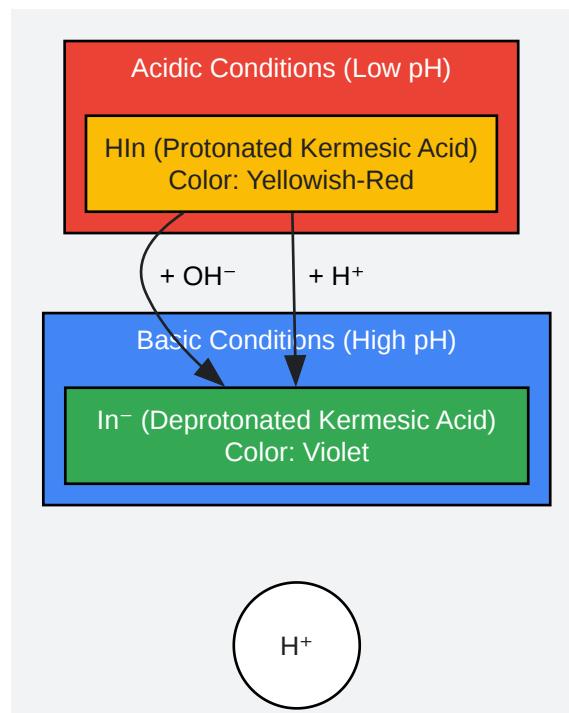
Introduction

Kermesic acid is a natural anthraquinone dye historically derived from the insect species *Kermes ilicis*.^[1] As a polyprotic weak acid, **kermesic acid** exhibits halochromism, the property of changing color with variations in pH. This characteristic makes it a viable and eco-friendly alternative to synthetic pH indicators in various chemical applications, including acid-base titrations. These notes provide detailed protocols for the preparation and application of **kermesic acid** as a pH indicator in laboratory settings.

Principle of Operation

The color of **kermesic acid** in an aqueous solution is dependent on the protonation state of its hydroxyl and carboxylic acid functional groups. In acidic solutions, the molecule is fully protonated and exhibits a distinct color. As the pH increases, protons are sequentially removed, leading to a change in the electronic conjugation of the molecule and, consequently, a visible color change. The pH at which the color change is most prominent corresponds to the pKa value of the functional group responsible for the chromophoric properties.

Quantitative Data


While specific experimental data for the pKa values of **kermesic acid** corresponding to its color change is limited, data from its close structural analogue, carminic acid, can serve as a reliable proxy. **Kermesic acid** is the aglycone of carminic acid, and both share the same core chromophore responsible for the color change.[2][3] The observed color changes and corresponding pH ranges for carminic acid are summarized below and are expected to be highly similar for **kermesic acid**.

Property	Value (approximated from Carminic Acid data)	Color in Acidic Medium (below pH 4.5)	Color in Near- Neutral Medium (pH ~7)	Color in Basic Medium (above pH 8)
pKa1	~3.1	Yellowish-Red	Red	Violet/Magenta
pKa2	~6.2	Yellowish-Red	Red	Violet/Magenta
pKa3	~8.9	Yellowish-Red	Red	Violet/Magenta
Visual Transition pH Range	pH 5.5 - 7.5 (Red to Violet)	-	-	-

Note: The multiple pKa values for carminic acid suggest several protonation equilibria.[4] The most distinct visual color change for titration purposes is typically observed around one of these pKa values.

Signaling Pathway of Kermesic Acid as a pH Indicator

The mechanism of color change is based on the acid-base equilibrium of the **kermesic acid** molecule (HIn). In an acidic solution, the equilibrium lies to the left, favoring the protonated, yellowish-red form. In a basic solution, the equilibrium shifts to the right, favoring the deprotonated, violet conjugate base.

[Click to download full resolution via product page](#)

Caption: Acid-base equilibrium of **Kermesic Acid** indicator.

Experimental Protocols

Preparation of Kermesic Acid Indicator Solution

Materials:

- **Kermesic acid** powder (or dried Kermes ilicis insects)
- Hot deionized water
- Ethanol (95%)
- Beaker
- Stirring rod
- Filter paper and funnel
- Storage bottle

Procedure:

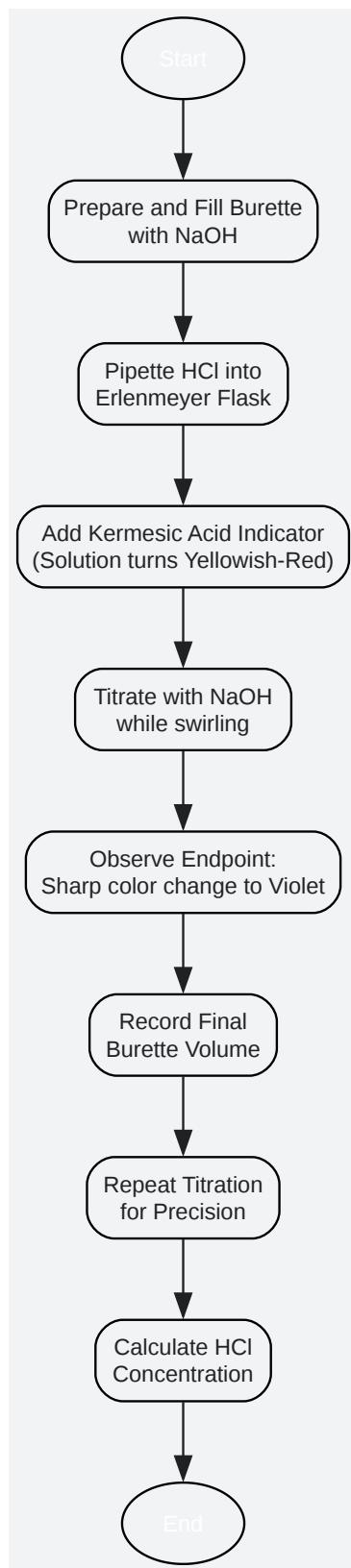
- If starting from dried insects, grind them into a fine powder.
- Dissolve a small amount (approx. 0.1 g) of **kermesic acid** powder or the ground insect powder in 50 mL of hot deionized water. The solution will appear yellowish-red.^[5]
- Stir the solution for 10-15 minutes to ensure maximum dissolution.
- Allow the solution to cool to room temperature.
- Add 50 mL of 95% ethanol to the aqueous solution to create a 50:50 water-ethanol solution. This improves the stability and shelf-life of the indicator.
- Filter the solution to remove any insoluble impurities.
- Store the indicator solution in a clearly labeled, sealed bottle away from direct sunlight.

Protocol for Acid-Base Titration using Kermesic Acid Indicator

This protocol describes the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH).

Materials:

- **Kermesic acid** indicator solution
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrochloric acid (HCl) solution of unknown concentration
- Burette (50 mL)
- Pipette (25 mL)
- Erlenmeyer flask (250 mL)
- Burette clamp and stand


- White tile or paper

Procedure:

- Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
- Pipette 25 mL of the HCl solution into a clean Erlenmeyer flask.
- Add 3-5 drops of the **kermesic acid** indicator solution to the HCl in the flask. The solution should turn a yellowish-red color.
- Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.
- Slowly add the NaOH solution from the burette to the HCl solution while constantly swirling the flask.
- As the NaOH is added, a temporary violet color may appear at the point of addition. Continue adding the titrant dropwise as the endpoint is approached.
- The endpoint is reached when the entire solution undergoes a sharp and permanent color change from red to violet.
- Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
- Repeat the titration at least two more times to ensure consistent and accurate results.
- Calculate the concentration of the HCl solution using the formula: $M_1V_1 = M_2V_2$, where M_1 and V_1 are the molarity and volume of the acid, and M_2 and V_2 are the molarity and volume of the base.

Experimental Workflow

The following diagram illustrates the workflow for the acid-base titration protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for Acid-Base Titration using **Kermesic Acid**.

Conclusion

Kermesic acid is a valuable natural pH indicator suitable for educational and research applications. Its distinct color change from red in acidic to violet in basic solutions provides a clear endpoint for titrations. By following the protocols outlined in these notes, researchers can effectively utilize this natural dye as a safe and sustainable alternative to synthetic indicators in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Chart of pH Indicator Ranges [sciencecompany.com]
- 3. Kermesic acid - Wikipedia [en.wikipedia.org]
- 4. redalyc.org [redalyc.org]
- 5. Kermesic Acid [drugfuture.com]
- To cite this document: BenchChem. [Kermesic Acid: A Natural pH Indicator for Chemical Experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135790#kermesic-acid-as-a-ph-indicator-in-chemical-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com